Cas no 1270316-56-7 (2-amino-2-(1H-indol-7-yl)acetic acid)

2-amino-2-(1H-indol-7-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-(1H-indol-7-yl)acetic acid
- EN300-1842405
- 1270316-56-7
- AKOS006320277
-
- インチ: 1S/C10H10N2O2/c11-8(10(13)14)7-3-1-2-6-4-5-12-9(6)7/h1-5,8,12H,11H2,(H,13,14)
- InChIKey: MNPCWMAXNFNSLE-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CC=C2C=CNC=12)N)=O
計算された属性
- 精确分子量: 190.074227566g/mol
- 同位素质量: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.1Ų
- XLogP3: -1.6
2-amino-2-(1H-indol-7-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842405-2.5g |
2-amino-2-(1H-indol-7-yl)acetic acid |
1270316-56-7 | 2.5g |
$1707.0 | 2023-09-19 | ||
Enamine | EN300-1842405-1g |
2-amino-2-(1H-indol-7-yl)acetic acid |
1270316-56-7 | 1g |
$871.0 | 2023-09-19 | ||
Enamine | EN300-1842405-10g |
2-amino-2-(1H-indol-7-yl)acetic acid |
1270316-56-7 | 10g |
$3746.0 | 2023-09-19 | ||
Enamine | EN300-1842405-0.05g |
2-amino-2-(1H-indol-7-yl)acetic acid |
1270316-56-7 | 0.05g |
$732.0 | 2023-09-19 | ||
Enamine | EN300-1842405-0.1g |
2-amino-2-(1H-indol-7-yl)acetic acid |
1270316-56-7 | 0.1g |
$767.0 | 2023-09-19 | ||
Enamine | EN300-1842405-0.5g |
2-amino-2-(1H-indol-7-yl)acetic acid |
1270316-56-7 | 0.5g |
$836.0 | 2023-09-19 | ||
Enamine | EN300-1842405-0.25g |
2-amino-2-(1H-indol-7-yl)acetic acid |
1270316-56-7 | 0.25g |
$801.0 | 2023-09-19 | ||
Enamine | EN300-1842405-5.0g |
2-amino-2-(1H-indol-7-yl)acetic acid |
1270316-56-7 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1842405-10.0g |
2-amino-2-(1H-indol-7-yl)acetic acid |
1270316-56-7 | 10g |
$3746.0 | 2023-06-03 | ||
Enamine | EN300-1842405-1.0g |
2-amino-2-(1H-indol-7-yl)acetic acid |
1270316-56-7 | 1g |
$871.0 | 2023-06-03 |
2-amino-2-(1H-indol-7-yl)acetic acid 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-amino-2-(1H-indol-7-yl)acetic acidに関する追加情報
Introduction to 2-amino-2-(1H-indol-7-yl)acetic acid (CAS No. 1270316-56-7)
2-amino-2-(1H-indol-7-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1270316-56-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its structural complexity and its potential applications in drug discovery and medicinal chemistry. The presence of both an amino group and an indole moiety makes it a versatile scaffold for developing novel therapeutic agents.
The indole ring, a prominent feature in many bioactive molecules, is known for its role in various biological processes and its incorporation into pharmacophores. In particular, derivatives of indole have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The combination of the indole group with an acetic acid backbone in 2-amino-2-(1H-indol-7-yl)acetic acid suggests potential interactions with biological targets, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of such compounds more efficiently. The use of high-throughput screening techniques has accelerated the identification of lead compounds, and 2-amino-2-(1H-indol-7-yl)acetic acid has been recognized as a compound of interest in several virtual screening campaigns. These efforts have highlighted its potential as a precursor for designing molecules with enhanced binding affinity and selectivity.
The synthesis of 2-amino-2-(1H-indol-7-yl)acetic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The indole moiety is typically introduced through condensation reactions, while the amino group can be incorporated via nucleophilic substitution or reduction techniques. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have improved the efficiency of these processes, allowing for scalable production.
In the realm of drug discovery, 2-amino-2-(1H-indol-7-yl)acetic acid has been explored as a building block for more complex molecules. Its dual functionality makes it suitable for further derivatization, enabling the creation of libraries of compounds with diverse pharmacological profiles. For instance, modifications at the amino group can introduce charges or hydrogen bonding capabilities, while alterations at the indole ring can fine-tune electronic properties and receptor interactions.
One area where 2-amino-2-(1H-indol-7-yl)acetic acid has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically target kinase domains, researchers aim to develop treatments that modulate these pathways effectively. The structural features of 2-amino-2-(1H-indol-7-yl)acetic acid make it a valuable starting point for such endeavors.
Additionally, the compound has been investigated for its potential role in modulating immune responses. The indole derivative class is known to interact with various immune receptors and cytokines, influencing inflammatory processes. Preliminary studies suggest that derivatives of 2-amino-2-(1H-indol-7-yl)acetic acid may have immunomodulatory effects, which could be leveraged in therapies targeting autoimmune diseases or chronic inflammation.
The growing interest in 2-amino-2-(1H-indol-7-yl)acetic acid has also spurred research into its metabolic stability and bioavailability. Understanding how the body processes this compound is essential for developing it into a viable drug candidate. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study its degradation pathways and interaction with metabolic enzymes.
In conclusion, 2-amino-2-(1H-indol-7-yl)acetic acid represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological relevance make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and synthetic strategies, this compound is likely to remain at the forefront of medicinal chemistry innovation.
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